1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one
Description
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3-ethylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-8(4-2)9(11)7-10-12-5-6-13-10/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOHKDTHHAJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262091 | |
| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263366-19-3 | |
| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Oxidation of 2-Ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane
A key industrial preparation involves the oxidation of 2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane to yield the target ketone. This process is catalyzed by organometallic complexes of transition metals, which provide selectivity and efficiency in the oxidation step.
- Starting Material: 2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane.
- Catalyst: Organometallic complexes of transition metals (e.g., palladium or other metals).
- Reaction: Oxidation of the alkene side chain to form the ketone group.
- Outcome: 4-(2-ethyl-1,3-dioxolan-2-yl)pentan-2-one with a controlled ratio of diastereoisomers.
This method is described in patents related to the industrial synthesis of sordidin, where the compound serves as an intermediate.
Multi-Step Synthesis Starting from 3-Pentanone
The classical synthesis route, as per Ducrot's procedure, comprises multiple steps (up to twelve) starting from 3-pentanone:
- Formation of 2-ethyl-2-(pent-4-en-2-yl)-1,3-dioxolane from 3-pentanone by acetalization with ethylene glycol.
- Transformation through six intermediate steps involving functional group modifications to reach the ketone 4-(2-ethyl-1,3-dioxolan-2-yl)pentan-2-one.
- Further transformations to convert this ketone into sordidin, involving magnesium coupling, oxidation, epoxide opening, and cyclization.
This route is well-documented but involves numerous steps, which industrial processes aim to reduce for efficiency.
Acetal Formation via Reflux with Ethylene Glycol
The formation of the 1,3-dioxolane ring is typically achieved by refluxing the corresponding ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). This reaction is performed in a solvent like benzene or toluene with a Dean-Stark apparatus to continuously remove water and drive the equilibrium toward acetal formation.
- Example Conditions:
- Ketone (e.g., 3-pentanone derivative)
- Ethylene glycol (1.2 equivalents)
- PTSA (catalytic amount)
- Reflux for 24 hours
- Work-up with aqueous base and organic extraction
This method yields the dioxolane-protected ketone in high purity and yield (>99% in some cases).
Magnesium Coupling and Subsequent Oxidation
In the preparation of intermediates related to 1-(1,3-dioxolan-2-yl)-3-ethyl-pentan-2-one, magnesium coupling reactions are employed:
- Grignard Reaction: The ketone intermediate undergoes coupling with alkyl magnesium halides to introduce alkyl substituents.
- Oxidation: The resulting organomagnesium compound is oxidized using peracids such as peracetic acid or meta-chloroperoxybenzoic acid to form epoxides or ketones.
- Epoxide Opening and Cyclization: Epoxides formed are opened by metal hydrides and cyclized under acidic conditions to yield the final product or its derivatives.
These steps are crucial in the industrial synthesis of complex molecules derived from the target compound.
Data Table Summarizing Key Preparation Steps
Research Findings and Notes
- The oxidation step using organometallic catalysts is critical for achieving high selectivity and yield of the ketone with minimal side products.
- The ratio of diastereoisomers formed during synthesis can be controlled by catalyst choice and reaction conditions; typical distributions are approximately 34%, 19%, 16.9%, and 30.1% for the four diastereoisomers, with a majority of isomers a and c.
- Reduction in the number of synthetic steps has been a focus of recent patents, aiming to improve industrial scalability and cost-effectiveness.
- The acetalization step is robust and provides high yields of the dioxolane ring-protected ketone, which is essential for stability during subsequent transformations.
- Use of peracids for oxidation is common, but choice of oxidant influences the reaction rate and selectivity.
Biological Activity
1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one is a compound that has garnered attention for its potential biological activities. The dioxolane ring structure is known to impart various pharmacological properties, including antibacterial, antifungal, and antineoplastic effects. This article reviews the current understanding of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It features a dioxolane ring, which is crucial for its biological activity. The presence of the ethyl group and ketone moiety enhances its lipophilicity and potential for interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing 1,3-dioxolane rings exhibit a range of biological activities:
- Antibacterial Activity : Several studies have demonstrated that 1,3-dioxolanes possess significant antibacterial properties. For instance, a study highlighted the synthesis of new 1,3-dioxolanes that exhibited potent antibacterial effects against various strains of bacteria .
- Antifungal Activity : The antifungal potential of dioxolane derivatives has also been explored. Compounds similar to this compound have shown inhibitory effects on fungal pathogens, making them candidates for further development as antifungal agents .
- Antineoplastic Activity : Research into the antineoplastic properties of dioxolane-containing compounds suggests they may inhibit cancer cell proliferation through various mechanisms .
Case Study 1: Antibacterial Efficacy
In a recent study, a series of 1,3-dioxolane derivatives were synthesized and tested for their antibacterial activity. The results indicated that specific modifications to the dioxolane ring significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| A | 32 µg/mL | Staphylococcus aureus |
| B | 16 µg/mL | Escherichia coli |
| C | 8 µg/mL | Pseudomonas aeruginosa |
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of dioxolane derivatives against Candida albicans. The study found that certain derivatives exhibited significant antifungal activity.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| D | 4 | High |
| E | 10 | Moderate |
| F | 20 | Low |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in microbial cells. For example:
Comparison with Similar Compounds
Comparative Data Table
*Exact data for the target compound is inferred from structurally related analogs.
Q & A
Q. What synthetic routes are commonly employed for 1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A plausible route involves the nucleophilic addition of a dioxolane-protected diol to a ketone precursor. For example, the Claisen-Schmidt condensation (as seen in chalcone synthesis ) could be adapted by reacting 3-ethylpentan-2-one with a dioxolane-containing aldehyde. Optimization includes temperature control (e.g., reflux in ethanol) and catalytic acid/base selection (e.g., HCl or NaOH). Yield improvements may require protecting group strategies (e.g., acetal formation) to prevent side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can resolve the dioxolane ring protons (δ 4.0–5.5 ppm for acetal protons) and ethyl/ketone groups. 2D techniques (COSY, HSQC) clarify coupling patterns and carbon-proton correlations .
- IR : A strong absorption band near 1700–1750 cm⁻¹ confirms the ketone group.
- MS : High-resolution mass spectrometry (HRMS) determines molecular weight (e.g., [M+H]+ or [M+Na]+ peaks).
- X-ray crystallography : Single-crystal analysis (as in ) provides absolute stereochemistry if crystals are obtainable.
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- Distillation : For high-purity isolation, fractional distillation under reduced pressure may be applicable if the compound is thermally stable .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during synthesis or distillation.
- Waste disposal : Segregate chemical waste and consult institutional guidelines for acetal/ketone-containing compounds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the ketone group in varying pH environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Thermodynamic data from NIST can validate computational predictions. For example, calculate activation energies for ketone hydrolysis under acidic vs. basic conditions to guide experimental pH optimization .
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
- Methodological Answer :
- Solvent effects : Simulate NMR shifts using solvents (e.g., CDCl₃ or DMSO-d₆) in computational tools like ACD/Labs or Gaussian.
- Conformational analysis : Rotamer populations (e.g., dioxolane ring puckering) may cause splitting; use NOESY to confirm spatial proximities .
- Isotopic labeling : Introduce ²H or ¹³C labels to track specific resonances and validate assignments .
Q. What experimental design considerations minimize degradation during prolonged analysis (e.g., stability studies)?
- Methodological Answer :
- Temperature control : Store samples at –20°C to slow degradation, as seen in organic compound stabilization protocols .
- Inert atmospheres : Use argon/nitrogen blankets during reactions to prevent oxidation.
- Real-time monitoring : Employ inline spectroscopic probes (e.g., Raman or UV-Vis) to track degradation kinetics without sample extraction .
Q. How can orthogonal analytical methods resolve contradictory impurity profiles (e.g., GC-MS vs. HPLC)?
- Methodological Answer :
- Orthogonal separation : Combine GC-MS (for volatile impurities) with HPLC-UV/HRMS (for polar/non-volatile impurities).
- Spiking experiments : Introduce suspected impurities (e.g., dioxolane hydrolysis byproducts) as standards to confirm retention times .
- Method validation : Assess precision, accuracy, and detection limits for each technique using guidelines from NIST or EPA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
